tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate
CAS No.: 1188914-92-2
Cat. No.: VC12020547
Molecular Formula: C16H25ClN6O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188914-92-2 |
|---|---|
| Molecular Formula | C16H25ClN6O3 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | tert-butyl 4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25ClN6O3/c1-16(2,3)26-15(24)23-6-4-21(5-7-23)13-18-12(17)19-14(20-13)22-8-10-25-11-9-22/h4-11H2,1-3H3 |
| Standard InChI Key | QAHSSVXYVMJUQD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₅ClN₆O₃, with a molar mass of 384.9 g/mol. Its IUPAC name reflects the substitution pattern: tert-butyl 4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxylate. Key structural features include:
-
A 1,3,5-triazine ring at the core, providing a planar scaffold for intermolecular interactions.
-
Chlorine at the 4-position, enhancing electrophilicity for nucleophilic substitution reactions.
-
Morpholine at the 6-position, contributing solubility and hydrogen-bonding capacity.
-
A Boc-protected piperazine at the 2-position, offering a masked amine for further functionalization .
The SMILES representation (CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3) and InChIKey (QAHSSVXYVMJUQD-UHFFFAOYSA-N) confirm the connectivity and stereochemical neutrality.
Synthesis and Reaction Pathways
Synthesis of this compound typically involves sequential nucleophilic substitutions on a chlorotriazine precursor. While direct protocols are sparingly documented, analogous routes for related triazine-piperazine derivatives provide a framework :
Key Reaction Steps
-
Triazine Core Functionalization:
-
A 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is selectively substituted at the 4- and 6-positions. Morpholine displaces one chloride under mild conditions (e.g., K₂CO₃ in THF, 0–25°C) .
-
The remaining 4-chloro group undergoes substitution with Boc-piperazine under elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, NMP) .
-
-
Purification:
Representative Synthetic Data
| Parameter | Conditions/Outcome | Source |
|---|---|---|
| Yield | 35–87% (varies by substitution step) | |
| Reagents | K₂CO₃, DMF, 140°C, 15h | |
| Byproducts | Di-/tri-substituted triazines |
Applications in Medicinal Chemistry
Kinase Inhibition
The 1,3,5-triazine scaffold is a hallmark of kinase inhibitors, notably anaplastic lymphoma kinase (ALK) antagonists . In ASP3026 (a clinical ALK inhibitor), structural similarities suggest the target compound could serve as a precursor. Key attributes include:
-
Triazine-Piperazine Linkage: Facilitates binding to kinase ATP pockets via hydrogen bonding and π-π stacking .
-
Morpholine Substituent: Enhances solubility and pharmacokinetic properties .
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume